molecular formula C12H12N2O B4154814 N-(quinolin-5-yl)propanamide

N-(quinolin-5-yl)propanamide

Cat. No.: B4154814
M. Wt: 200.24 g/mol
InChI Key: OQXCBWHGIFXWRU-UHFFFAOYSA-N
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Description

N-(quinolin-5-yl)propanamide is a synthetic small molecule featuring a propanamide backbone linked to the 5-position of a quinoline ring. This article compares this compound with key analogs, focusing on structural variations, synthetic methodologies, physicochemical properties, and biological activities.

Properties

IUPAC Name

N-quinolin-5-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-12(15)14-11-7-3-6-10-9(11)5-4-8-13-10/h3-8H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXCBWHGIFXWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(quinolin-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and pharmacological activities .

Comparison with Similar Compounds

N-(Quinolin-3-yl)pentanamide Derivatives

Key Examples :

  • 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide (10g) Synthesis: Prepared via displacement of bromine in 5-bromo-N-(quinolin-3-yl)pentanamide with 1-(2,3-dichlorophenyl)piperazine under basic conditions, yielding 41% after dual chromatography . Properties: Molecular weight (M+H⁺): 457.20; NMR data confirm piperazine and pentanamide connectivity . Activity: Designed as a dopamine D3 receptor ligand, highlighting CNS applications .
  • N-(Quinolin-3-yl)-5-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (10c) Synthesis: Substitution with 1-(2-(trifluoromethyl)phenyl)piperazine resulted in lower yield (32%) due to purification challenges .

Structural Impact :

  • Chain Length : Pentanamide (5-carbon chain) vs. propanamide (3-carbon) may influence receptor binding kinetics and solubility.
  • Substituents : Electron-withdrawing groups (e.g., Cl, CF₃) on the arylpiperazine moiety modulate receptor affinity and metabolic stability .

N-(Quinolin-6-yl)acetamide Derivatives

Key Examples :

  • (E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Properties: LogP = 5.411, indicating moderate lipophilicity .
  • (E)-2-(1-(4-Bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Properties: Higher logP (6.878) due to cyanamido substitution .

Structural Impact :

  • Amide Type : Acetamide (2-carbon chain) vs. propanamide may reduce steric hindrance, enhancing target engagement.

Propanamide Derivatives with Quinoline Substitutions

Key Examples :

  • N-[(8-Hydroxy-5-nitro-7-quinolinyl)-2-thienylmethyl]-propanamide Properties: Molecular weight 357.38; ≥97% purity. Nitro and hydroxy groups may confer redox activity or antimicrobial effects .
  • N-[(5-Methylfuran-2-yl)methyl]-3-[1-(quinolin-5-ylmethyl)piperidin-3-yl]propanamide Properties: Includes a furan-methyl group and piperidine spacer; calculated logD (pH 7.4) = 1.28, suggesting favorable membrane permeability .

Structural Impact :

  • Quinoline Position: 5-Substitution (vs. 3-, 6-, or 7-) alters electronic distribution and steric interactions.
  • Hybrid Structures : Incorporation of heterocycles (e.g., furan, piperidine) diversifies biological targeting (e.g., protease or kinase inhibition) .

Data Table: Comparative Analysis of Quinoline Amide Derivatives

Compound Name Quinoline Position Amide Type Key Substituents Molecular Weight (M+H⁺) LogP Yield Notable Activity Reference
10g (Quinolin-3-yl pentanamide) 3-yl Pentanamide 2,3-Dichlorophenylpiperazine 457.20 - 41% D3 ligand activity
10c (Quinolin-3-yl pentanamide) 3-yl Pentanamide 2-(Trifluoromethyl)phenylpiperazine 457.20 - 32% -
(E)-N-(Quinolin-6-yl)acetamide 6-yl Acetamide 4-Bromobenzylindolin-3-ylidene - 5.411 - -
N-[(8-Hydroxy-5-nitro-7-quinolinyl)-propanamide 7-yl Propanamide Thienylmethyl, nitro-hydroxy 357.38 - ≥97% Potential antimicrobial
N-[(5-Methylfuran-2-yl)methyl]-propanamide 5-ylmethyl Propanamide Furan-methyl, piperidinyl - 1.28* - -

*Calculated logD at pH 7.4 .

Research Findings and Implications

  • Synthetic Challenges: Quinolin-3-yl derivatives require multi-step chromatography for purification, with yields influenced by arylpiperazine substituents (e.g., 32–41%) .
  • Biological Relevance: Quinolin-3-yl pentanamides demonstrate dopamine receptor targeting, suggesting N-(quinolin-5-yl)propanamide could be optimized for similar CNS applications with shorter chains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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